molecular formula C11H11BrO4 B8568509 Methyl 4-bromoacetylphenoxyacetate CAS No. 6951-76-4

Methyl 4-bromoacetylphenoxyacetate

Cat. No.: B8568509
CAS No.: 6951-76-4
M. Wt: 287.11 g/mol
InChI Key: DQYVNKNUJZXESJ-UHFFFAOYSA-N
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Description

Methyl 4-bromoacetylphenoxyacetate (systematic name: methyl 2-(4-(bromoacetyl)phenoxy)acetate) is an organobromine compound featuring a phenoxyacetate backbone substituted with a bromoacetyl group at the para position. This ester is of significant interest in organic synthesis, particularly as a reactive intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electrophilic (bromoacetyl) and nucleophilic (ester) functionalities, enabling diverse reactivity patterns in cross-coupling reactions, alkylation, or nucleophilic substitutions .

Properties

CAS No.

6951-76-4

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 2-[4-(2-bromoacetyl)phenoxy]acetate

InChI

InChI=1S/C11H11BrO4/c1-15-11(14)7-16-9-4-2-8(3-5-9)10(13)6-12/h2-5H,6-7H2,1H3

InChI Key

DQYVNKNUJZXESJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-bromoacetylphenoxyacetate with structurally related brominated phenylacetate esters, focusing on molecular features, synthesis, reactivity, and applications.

Structural and Functional Group Variations

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Evidence ID
This compound* C₁₁H₁₁BrO₄ 295.11 Bromoacetyl, phenoxyacetate N/A
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Bromophenyl, methyl ester
Methyl [4-(bromomethyl)phenyl]acetate C₁₀H₁₁BrO₂ 243.10 Bromomethyl, phenylacetate
Phenacyl 4-(bromomethyl)phenylacetate C₁₇H₁₅BrO₃ 359.20 Bromomethyl, phenacyl ester
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate C₁₄H₁₉BrO₃ 315.21 Bromopentyloxy, methyl ester

Notes:

  • Methyl 2-(4-bromophenyl)acetate () lacks the acetyl group present in this compound, resulting in reduced steric hindrance and altered electrophilicity.
  • Methyl [4-(bromomethyl)phenyl]acetate () features a bromomethyl (-CH₂Br) group instead of bromoacetyl (-COCH₂Br), making it more reactive in alkylation reactions .
  • Phenacyl 4-(bromomethyl)phenylacetate () replaces the methyl ester with a phenacyl group, enhancing UV activity for analytical detection .

Physical and Chemical Properties

While explicit data for this compound is unavailable, analogs suggest:

  • Solubility : Brominated esters are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
  • Stability : Bromoacetyl groups may hydrolyze under acidic/alkaline conditions, whereas bromomethyl groups are more stable .
  • Boiling/Melting Points : Higher molar mass compounds (e.g., phenacyl derivatives, ) exhibit elevated melting points due to increased van der Waals interactions .

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